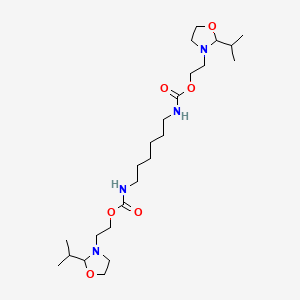
3-(1H-Benzoimidazol-2-yl)-phenol
Descripción general
Descripción
3-(1H-Benzoimidazol-2-yl)-phenol, also known as BIQ, is a chemical compound with potential applications in scientific research. This molecule is a benzimidazole derivative that has been studied for its ability to inhibit certain enzymes and affect cellular processes. In
Aplicaciones Científicas De Investigación
DNA Topoisomerase I Inhibition
One of the pivotal applications of 3-(1H-Benzoimidazol-2-yl)-phenol derivatives is their role as inhibitors of mammalian type I DNA topoisomerases. These enzymes play a crucial role in DNA replication, and their inhibition can have significant therapeutic implications. A study by Alpan, Gunes, and Topçu (2007) synthesized and evaluated several 1H-benzimidazole derivatives for their topoisomerase I inhibitory activity, highlighting their potential in the development of new chemotherapeutic agents. The study found that derivatives such as 5-methyl-4-(1H-benzimidazole-2-yl)phenol showed potent inhibition, indicating their promise for further research and drug development (Alpan, Gunes, & Topçu, 2007).
Cross-Coupling Reactions
In the realm of organic synthesis, 2-Pyridin-2-yl-1H-benzoimidazole derivatives have been identified as efficient and versatile ligands for copper-catalyzed cross-coupling reactions. These reactions are fundamental for the formation of vinyl C-N and C-O bonds, crucial for constructing complex organic molecules. Kabir, Lorenz, Namjoshi, and Cook (2010) demonstrated that such ligands facilitate cross-coupling reactions under mild conditions, offering a broad functional group tolerance and high yields. This application underscores the importance of 3-(1H-Benzoimidazol-2-yl)-phenol derivatives in facilitating efficient synthetic pathways (Kabir, Lorenz, Namjoshi, & Cook, 2010).
Photophysical Properties
Another significant application is in the study of photophysical properties and excited state intramolecular proton transfer (ESIPT) inspired by 3-(1H-Benzoimidazol-2-yl)-phenol derivatives. Padalkar et al. (2011) synthesized novel fluorescent derivatives based on 3-(1H-Benzoimidazol-2-yl)-phenol, demonstrating their dual emission characteristics and thermal stability. These compounds' photophysical properties make them potential candidates for applications in organic light-emitting diodes (OLEDs) and as fluorescent markers in biological studies (Padalkar, Tathe, Gupta, Patil, Phatangare, & Sekar, 2011).
Antimicrobial Activity
The antimicrobial properties of 3-(1H-Benzoimidazol-2-yl)-phenol derivatives have also been explored, with several studies synthesizing and testing these compounds against a variety of microbial strains. For instance, Salahuddin, Shaharyar, Mazumder, and Abdullah (2017) reported on the synthesis of 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives that showed promising activity against Escherichia coli and Staphylococcus aureus, indicating their potential as antimicrobial agents (Salahuddin, Shaharyar, Mazumder, & Abdullah, 2017).
Propiedades
IUPAC Name |
3-(1H-benzimidazol-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c16-10-5-3-4-9(8-10)13-14-11-6-1-2-7-12(11)15-13/h1-8,16H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDVFXRGKRCNQBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70354087 | |
| Record name | 3-(1H-Benzoimidazol-2-yl)-phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-Benzoimidazol-2-yl)-phenol | |
CAS RN |
6616-44-0 | |
| Record name | 3-(1H-Benzoimidazol-2-yl)-phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6616-44-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(2-Methoxyethoxy)ethoxy]-2-methylpropane](/img/structure/B1594785.png)




![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2'-[(2-chlorophenyl)amino]-6'-(diethylamino)-](/img/structure/B1594793.png)


![disodium 2-[[1-(2-chloro-5-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]naphthalene-1-sulphonate](/img/structure/B1594797.png)




